molecular formula C17H15BrN2OS2 B2720576 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide CAS No. 476307-29-6

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide

Cat. No. B2720576
CAS RN: 476307-29-6
M. Wt: 407.34
InChI Key: IFEFTSWPNJJEKH-HTXNQAPBSA-N
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Description

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide, also known as BMBT, is a synthetic compound that has been widely used in scientific research. This compound is a member of the thiazole family and has a unique structure that makes it an important tool in various biochemical and physiological studies.

Scientific Research Applications

Synthesis and Photophysical Properties

Zinc Phthalocyanine Derivatives :A study described the synthesis and characterization of zinc(II) phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit useful properties for photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, highlighting their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Novel Thiazole and 1,3,4-Thiadiazole Derivatives :Research on the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety showed significant anticancer activity. These compounds were synthesized using facile methods and evaluated as potent anticancer agents, particularly against Hepatocellular carcinoma cell lines (Gomha et al., 2017).

Antimicrobial Activity

Benzothiazole Acylhydrazones :The synthesis of new benzothiazole acylhydrazones and their evaluation as anticancer agents were documented. These compounds, derived from benzothiazole derivatives, demonstrated significant potential in medicinal chemistry as anticancer agents due to various substitutions on the benzothiazole scaffold (Osmaniye et al., 2018).

Synthesis Techniques

Microwave-Induced Synthesis :A study explored the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial analogs. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds was essential for enhancing antimicrobial activity, illustrating the importance of specific structural features for biological activity (Desai, Rajpara, & Joshi, 2013).

properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS2/c1-20-14-8-7-12(18)11-15(14)23-17(20)19-16(21)9-10-22-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEFTSWPNJJEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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